molecular formula C13H13FN2O3 B2986026 1-(prop-2-enoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate CAS No. 2094396-50-4

1-(prop-2-enoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate

Cat. No.: B2986026
CAS No.: 2094396-50-4
M. Wt: 264.256
InChI Key: DBONLZKFTHHNIY-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an azetidinone ring, a fluorophenyl group, and a prop-2-enoyl moiety. It has been studied for its antiproliferative and tubulin-destabilizing effects, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-enoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine and a ketene.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Carbamate: The final step involves the reaction of the azetidinone intermediate with 3-fluoroaniline and a carbamoylating agent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-enoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

1-(prop-2-enoyl)azetidin-3-yl N-(3-fluorophenyl)carbamate has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

    Medicine: Potential therapeutic agent for cancer treatment due to its antiproliferative properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Properties

IUPAC Name

(1-prop-2-enoylazetidin-3-yl) N-(3-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-2-12(17)16-7-11(8-16)19-13(18)15-10-5-3-4-9(14)6-10/h2-6,11H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONLZKFTHHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)OC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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